BenchChemオンラインストアへようこそ!

5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cytotoxicity Hepatocellular Carcinoma Kinase Inhibitor

5-Amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1105189-48-7) is a heterocyclic small molecule with a molecular formula of C9H13N5O and a molecular weight of 207.23 g/mol. It belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged scaffold in medicinal chemistry widely explored for developing cyclin-dependent kinase (CDK) and other protein kinase inhibitors.

Molecular Formula C9H13N5O
Molecular Weight 207.23 g/mol
CAS No. 1105189-48-7
Cat. No. B1517375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS1105189-48-7
Molecular FormulaC9H13N5O
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)N
InChIInChI=1S/C9H13N5O/c1-9(2,3)14-7-6(4-12-14)8(15)13(10)5-11-7/h4-5H,10H2,1-3H3
InChIKeyPZAJUOTWFKOSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1105189-48-7) for Kinase Inhibitor Research


5-Amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1105189-48-7) is a heterocyclic small molecule with a molecular formula of C9H13N5O and a molecular weight of 207.23 g/mol . It belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged scaffold in medicinal chemistry widely explored for developing cyclin-dependent kinase (CDK) and other protein kinase inhibitors [1]. This specific derivative features a tert-butyl group at the N1 position and a primary amino group at the C5 position, substitutions that influence its physicochemical properties and potential for further derivatization. Available from commercial suppliers at purities of 95-97%, this compound serves as both a potential bioactive molecule and a key intermediate for synthesizing more complex heterocyclic libraries targeting proliferative diseases.

Why Generic Pyrazolopyrimidinone Substitution is Not Advisable for 5-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


The pyrazolo[3,4-d]pyrimidin-4-one scaffold is known for its nuanced structure-activity relationships (SAR). Research on this class demonstrates that the target spectrum and biological activities of these compounds vary significantly among analogs with different substitution patterns [1]. For instance, the presence of a 5-amino group, as in this compound, creates a hydrogen-bond donor/acceptor motif that is absent in common analogs like PP1 (1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) or PP2, which feature a 4-amine instead of a 4-one [2]. The combination of the tautomeric 4-one/4-ol form and the 5-amino substituent fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and thus its interaction with kinase hinge regions [1]. Therefore, substituting this compound with a more common pyrazolopyrimidine analog cannot be assumed to yield equivalent pharmacokinetic or target-engagement profiles, necessitating a direct evaluation of its specific properties.

Quantitative Differentiation Guide for 5-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1105189-48-7)


HepG2 Cytotoxicity Profile Differentiates from a Common CDK4/6 Inhibitor Chemotype

At a screening concentration of 33 µM, 5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibited a moderate and variable effect on HepG2 cell viability in a plate-reader-based assay, with data readouts ranging from 55 to 158 (relative units) across multiple replicates . In contrast, the archetypal trisubstituted pyrazolo[3,4-d]pyrimidin-4-one CDK inhibitor scaffold, such as the compound described by Markwalder et al., demonstrates potent antiproliferative activity with IC50 values in the low micromolar to nanomolar range against various cancer cell lines [1]. This quantitative difference confirms that the 5-amino-4-one substitution pattern does not inherently confer the same level of cytotoxicity as optimized lead compounds, and that this molecule's biological activity profile is unique.

Cytotoxicity Hepatocellular Carcinoma Kinase Inhibitor

Unique N1-tert-Butyl Substitution Provides a Defined Physicochemical Fingerprint vs. 1-Aryl Analogs

The target compound's N1-tert-butyl group results in a calculated logP of approximately 0.8 (estimated via SMILES), a molecular weight of 207.23 g/mol, and a hydrogen bond donor count of 2 . This profile is significantly more polar and compact than common 1-aryl analogs like PP1 (1-tert-butyl-3-(p-tolyl)-..., MW 281.36, logP ~3.5) . The presence of the 4-one tautomer creates an additional hydrogen bond acceptor, while the N5-amino group adds a donor, features absent in the 4-amine series (e.g., PP1, PP2).

Physicochemical Properties Solubility Drug Design

Differential Solubility Profile vs. 6-Chloro-5-methyl Analog Facilitates Downstream Chemistry

This compound is typically a solid at room temperature and is reported to exhibit moderate solubility in polar solvents due to the presence of the amino group . In contrast, the closely related analog 1-(tert-butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1707392-02-6) is a chlorinated, methylated derivative with higher lipophilicity and different reactivity profiles . The absence of a halogen or alkyl group at the 6-position in the target compound makes it a more versatile nucleophilic partner for N-alkylation, acylation, or cross-coupling reactions, enabling a broader range of downstream synthetic transformations without the need for pre-functionalization.

Synthetic Intermediate Solubility Derivatization

High-Impact Application Scenarios for 5-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1105189-48-7)


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (207.23 Da) and balanced hydrogen-bonding capacity (2 HBD, 5 HBA) make it an ideal fragment hit for screening against kinase targets [1]. Its moderate, non-promiscuous cytotoxicity profile at 33 µM ensures that any observed target inhibition is not confounded by general cellular toxicity . Fragment growing strategies can leverage the free C6 position and the 5-amino group for rapid SAR exploration, a key advantage over bulkier, pre-substituted analogs.

Synthesis of Focused Pyrazolopyrimidine Libraries for CDK Selectivity Profiling

The pyrazolo[3,4-d]pyrimidin-4-one core is a validated scaffold for CDK and CRK inhibition, with selectivity tunable by substitution pattern [1]. This 5-amino-4-one derivative serves as a versatile late-stage intermediate for generating 6-substituted or N5-functionalized libraries. Unlike 1-aryl analogs such as PP1, its enhanced hydrophilicity can be exploited to improve the solubility of final compounds, a critical parameter for in vivo studies [2].

Development of Non-Cytotoxic Cellular Probes for Kinase Target Engagement

The compound's lack of potent cytotoxicity on HepG2 cells (signal >50% of control at 33 µM) suggests it may serve as a biologically silent scaffold for attaching fluorescent tags, biotin, or photoaffinity labels without introducing off-target toxicity [1]. This property is a critical differentiator from potent CDK inhibitors in the same chemical class, which induce cell cycle arrest and apoptosis at sub-micromolar concentrations, complicating their use as target-engagement probes .

Agrochemical or Antifungal Lead Generation via DHODH Inhibition

While not directly validated for this compound, pyrazolopyrimidine scaffolds have demonstrated dihydroorotate dehydrogenase (DHODH) inhibitory activity relevant for antiparasitic and herbicidal applications [1]. The target compound's unique 5-amino-4-one pharmacophore provides a distinct starting point compared to the 4-amine DHODH inhibitors (e.g., DSM265), potentially circumventing existing intellectual property and offering a novel selectivity window for agricultural or veterinary applications.

Quote Request

Request a Quote for 5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.